(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol
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Overview
Description
A-134974 is a novel and selective adenosine kinase inhibitor. It is known for its high potency with an IC50 value of 60 pM . This compound has been extensively studied for its potential therapeutic applications, particularly in the field of pain management and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-134974 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of A-134974 follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
A-134974 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to high temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions may yield deiodinated products .
Scientific Research Applications
A-134974 has a wide range of scientific research applications, including:
Mechanism of Action
A-134974 exerts its effects by inhibiting the activity of adenosine kinase, an enzyme responsible for the phosphorylation of adenosine. This inhibition leads to an increase in extracellular adenosine levels, which in turn activates adenosine receptors and modulates various physiological processes . The molecular targets of A-134974 include the adenosine receptors and the adenosine kinase enzyme .
Comparison with Similar Compounds
A-134974 is unique in its high potency and selectivity for adenosine kinase. Similar compounds include:
A-134975: Another adenosine kinase inhibitor with similar potency but different pharmacokinetic properties.
A-134976: A less potent adenosine kinase inhibitor with a different chemical structure.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and therapeutic applications .
Properties
CAS No. |
186141-75-3 |
---|---|
Molecular Formula |
C11H14IN5O2 |
Molecular Weight |
375.17 g/mol |
IUPAC Name |
(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14IN5O2/c12-4-2-17(6-1-5(13)8(18)9(6)19)11-7(4)10(14)15-3-16-11/h2-3,5-6,8-9,18-19H,1,13H2,(H2,14,15,16)/t5-,6+,8+,9-/m0/s1 |
InChI Key |
NSXJHIFQIZKLGF-LWIVVEGESA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=C(C3=C(N=CN=C32)N)I)O)O)N |
SMILES |
C1C(C(C(C1N2C=C(C3=C(N=CN=C32)N)I)O)O)N |
Canonical SMILES |
C1C(C(C(C1N2C=C(C3=C(N=CN=C32)N)I)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A 134974 A-134974 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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